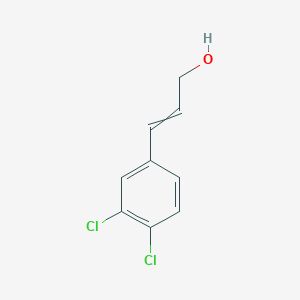

3-(3,4-Dichlorophenyl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

56984-70-4 |

|---|---|

Molecular Formula |

C9H8Cl2O |

Molecular Weight |

203.06 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6,12H,5H2 |

InChI Key |

BZHUHALWBXDAIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=CCO)Cl)Cl |

Origin of Product |

United States |

Reactivity and Organic Transformations of 3 3,4 Dichlorophenyl Prop 2 En 1 Ol

Reactions at the Allylic Alcohol Functionality

The hydroxyl group, being adjacent to a carbon-carbon double bond, exhibits characteristic allylic reactivity.

The primary alcohol of 3-(3,4-Dichlorophenyl)prop-2-en-1-ol can be selectively oxidized to the corresponding aldehyde, 3-(3,4-Dichlorophenyl)prop-2-enal (B3385293), without affecting the carbon-carbon double bond. This transformation is a common and crucial step in the synthesis of cinnamaldehyde (B126680) derivatives, which are valuable intermediates in various chemical syntheses. The oxidation of structurally similar cinnamyl alcohols to cinnamaldehyde is a well-documented process. nih.gov Reagents such as manganese dioxide (MnO₂) are particularly effective for this type of selective oxidation of allylic alcohols.

Table 1: Oxidation of this compound

| Reactant | Reagent | Product |

|---|

The allylic alcohol functionality can undergo nucleophilic substitution reactions. Typically, the hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide, to facilitate displacement by a nucleophile. This allows for the introduction of a wide range of functional groups at the allylic position. In related conjugated systems, nucleophiles such as amines, thiols, or alkoxides are known to participate in substitution reactions.

Table 2: General Nucleophilic Substitution at the Allylic Position

| Substrate (Activated) | Nucleophile (Nu⁻) | Product |

|---|---|---|

| 3-(3,4-Dichlorophenyl)prop-2-enyl tosylate | Amine (R₂NH) | N-Allyl-3-(3,4-Dichlorophenyl)prop-2-en-1-amine |

Reactions at the Carbon-Carbon Double Bond

The alkene linkage in this compound is electron-rich and readily participates in addition reactions with electrophiles.

The carbon-carbon double bond can undergo electrophilic addition. For instance, halohydroxylation can be achieved using a halogen source like N-bromosuccinimide (NBS) in the presence of water. In this reaction, the electrophilic bromine adds to the double bond to form a bromonium ion intermediate, which is then attacked by water as a nucleophile. This results in the formation of a bromohydrin derivative. Oxidation of the double bond can also lead to the formation of epoxides. nih.gov

Table 3: Halohydroxylation of this compound

| Reactant | Reagents | Product |

|---|

The double bond of the cinnamyl framework can act as a dipolarophile or dienophile in cycloaddition reactions, providing a powerful tool for constructing cyclic and heterocyclic systems.

[2+2] Photocycloaddition : Cinnamic acid derivatives are known to undergo [2+2] photocycloaddition reactions to form cyclobutane (B1203170) structures, often referred to as truxinates. orgsyn.org This suggests that this compound could potentially dimerize under photochemical conditions to yield a corresponding dichlorinated cyclobutane derivative.

1,3-Dipolar Cycloadditions : The alkene can react with 1,3-dipoles such as nitrones or nitrile oxides in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. rsc.orgresearchgate.net For example, reaction with a nitrile oxide would yield an isoxazoline (B3343090) ring, while reaction with an azomethine ylide can be used to synthesize spirooxindole-pyrrolidine derivatives. nih.gov

Table 4: Cycloaddition Reactions

| Reaction Type | Reactants | Product Skeleton |

|---|---|---|

| [2+2] Photocycloaddition | 2 x this compound | Tetrasubstituted Cyclobutane |

| [3+2] Cycloaddition | This compound + Nitrile Oxide | Isoxazoline |

Transformations Involving the Halogenated Aromatic Ring

The 3,4-dichlorophenyl group is generally robust and less reactive compared to the other functional groups in the molecule. The two chlorine atoms are strong deactivating groups, making the aromatic ring significantly electron-deficient. Consequently, the ring is highly resistant to standard electrophilic aromatic substitution reactions.

While nucleophilic aromatic substitution (SₙAr) is theoretically possible due to the electron-withdrawing nature of the chlorine atoms, it would require harsh reaction conditions, such as high temperatures and very strong nucleophiles, to displace one of the chloride ions. There is limited specific literature detailing such transformations on the this compound scaffold itself. Modern cross-coupling reactions, such as Suzuki or Heck couplings, could be employed, but would first necessitate conversion of a C-Cl bond to a more reactive species.

Palladium-Catalyzed Coupling Reactions

The two chlorine atoms on the phenyl ring serve as potential sites for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The chlorine at the C4 position is generally more sterically accessible and may exhibit different reactivity compared to the chlorine at the C3 position. However, the activation of aryl chlorides in these couplings typically requires more robust catalytic systems (e.g., electron-rich, bulky phosphine (B1218219) ligands) compared to their bromide or iodide counterparts.

Common palladium-catalyzed reactions that could be applied to this substrate include the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling : This reaction would involve coupling the dichlorophenyl group with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. By carefully selecting the catalyst and reaction conditions, it might be possible to achieve selective mono- or di-substitution.

Sonogashira Coupling : This involves the coupling of the aryl chloride with a terminal alkyne. This would introduce an alkynyl substituent onto the phenyl ring, a valuable transformation in the synthesis of complex organic molecules.

Heck Coupling : The dichlorophenyl group could be coupled with an alkene, forming a new substituted olefinic bond.

Another potential pathway for palladium catalysis involves the allylic alcohol itself. The hydroxyl group can be converted into a better leaving group (such as an acetate (B1210297) or carbonate), which can then participate in reactions like the Tsuji-Trost allylic alkylation. Alternatively, under certain conditions, the allylic alcohol can be used directly in coupling reactions with organoboron reagents, where the hydroxyl group is eliminated.

Table 1: Hypothetical Palladium-Catalyzed Reactions of this compound

| Coupling Reaction | Potential Reagent | Potential Product Structure | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 3-(3-Chloro-4-phenylphenyl)prop-2-en-1-ol | Pd(OAc)₂, SPhos, K₃PO₄ |

| Sonogashira | Phenylacetylene | 3-(3-Chloro-4-(phenylethynyl)phenyl)prop-2-en-1-ol | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck | Styrene | 3-(3-Chloro-4-styrylphenyl)prop-2-en-1-ol | Pd(OAc)₂, P(o-tol)₃, Et₃N |

Note: This table is illustrative and based on general principles of palladium catalysis. Actual yields and product distributions would depend on optimized experimental conditions.

Further Functionalization of Dichlorophenyl Moiety

Beyond palladium-catalyzed C-C bond formation, the chlorine atoms on the phenyl ring are handles for other important transformations.

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the chlorine atoms and the phenyl ring can make them susceptible to SNAr reactions, particularly if additional activating groups are present or under forcing conditions (high temperature/pressure). Nucleophiles such as amines, alkoxides, or thiolates could potentially displace one or both chlorine atoms. The C4 position is generally more activated towards SNAr than the C3 position.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction provides a more versatile and milder method for forming C-N bonds. It would allow for the coupling of the dichlorophenyl group with a wide range of primary or secondary amines, amides, or carbamates to produce aniline (B41778) derivatives. Selective mono-amination could likely be achieved with careful control of stoichiometry and reaction conditions.

Reductive Dechlorination : The chlorine atoms can be removed via catalytic hydrogenation (e.g., using H₂, Pd/C) or other reductive methods. This would yield 3-phenylprop-2-en-1-ol or the mono-chlorinated analogues.

Table 2: Potential Functionalization Reactions of the Dichlorophenyl Group

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Buchwald-Hartwig Amination | Aniline | 3-(3-Chloro-4-anilinophenyl)prop-2-en-1-ol |

| Nucleophilic Aromatic Substitution | Sodium methoxide | 3-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol |

Note: This table presents potential transformations. The feasibility and selectivity of these reactions would require experimental investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3,4 Dichlorophenyl Prop 2 En 1 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms. For 3-(3,4-Dichlorophenyl)prop-2-en-1-ol, the spectra are interpreted based on the foundational structure of cinnamyl alcohol, with chemical shift perturbations arising from the electronic effects of the 3,4-dichloro substitution on the phenyl ring. nsf.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, methylene (B1212753), and hydroxyl protons. The protons on the dichlorophenyl ring typically appear in the downfield region (δ 7.0–7.5 ppm). Due to their distinct electronic environments and coupling to each other, they are expected to present as a complex ABC spin system. The electron-withdrawing nature of the chlorine atoms deshields these protons, shifting them to a higher chemical shift compared to those in unsubstituted cinnamyl alcohol. libretexts.org

The vinylic protons on the prop-2-en-1-ol chain form an AX system, appearing as doublets in the δ 6.0–7.0 ppm range. The proton adjacent to the aromatic ring (C=CH-Ar) typically resonates further downfield than the proton adjacent to the methylene group (HO-CH₂-CH=). The trans-configuration, common for cinnamyl derivatives, is characterized by a large coupling constant (J) of approximately 16 Hz. nsf.gov The methylene protons (-CH₂OH) adjacent to the double bond and the hydroxyl group are expected to appear as a doublet around δ 4.3 ppm, coupled to the adjacent vinylic proton. The hydroxyl proton (-OH) signal is typically a broad singlet, with its chemical shift being concentration and solvent-dependent. acdlabs.com

In the ¹³C NMR spectrum, the carbon atoms of the dichlorophenyl ring are expected between δ 125–140 ppm. The two carbons bearing chlorine atoms will be significantly influenced by the halogen's electronegativity. The vinylic carbons will resonate in the δ 120–135 ppm region, and the methylene carbon attached to the oxygen atom will appear further upfield, typically around δ 63 ppm. researchgate.net

| Predicted ¹H NMR Data for this compound | ||

|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) |

| Aromatic H | 7.2 - 7.5 | m (multiplet) |

| Vinylic H (Ar-CH=) | 6.6 - 6.8 | d (doublet), J ≈ 16 |

| Vinylic H (=CH-CH₂OH) | 6.3 - 6.5 | dt (doublet of triplets), J ≈ 16, 6 |

| Methylene H (-CH₂OH) | ~4.3 | dd (doublet of doublets), J ≈ 6, 1.5 |

| Hydroxyl H (-OH) | 1.5 - 4.0 | br s (broad singlet) |

| Predicted ¹³C NMR Data for this compound | |

|---|---|

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 130 - 134 |

| Aromatic C-H & C-C | 126 - 137 |

| Vinylic C (Ar-CH=) | ~133 |

| Vinylic C (=CH-CH₂OH) | ~127 |

| Methylene C (-CH₂OH) | ~63 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

The most prominent feature is typically a broad, strong absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. Aromatic and vinylic C-H stretching vibrations are anticipated to appear as weaker bands just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹). In contrast, the sp³ C-H stretching of the methylene group will be observed just below 3000 cm⁻¹. pressbooks.pub

The C=C double bond stretching of the alkene and the aromatic ring will give rise to medium to weak absorptions in the 1450–1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected to produce a strong band between 1000 and 1260 cm⁻¹. Finally, the presence of the chlorine atoms on the aromatic ring is confirmed by C-Cl stretching vibrations, which typically appear as strong bands in the fingerprint region, between 850 and 550 cm⁻¹. orgchemboulder.com

| Characteristic IR Absorption Bands for this compound | |

|---|---|

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad, strong) |

| Aromatic & Vinylic C-H stretch | 3000 - 3100 (medium) |

| Aliphatic C-H stretch (-CH₂) | 2850 - 2960 (medium) |

| C=C stretch (alkene & aromatic) | 1450 - 1650 (medium to weak) |

| C-O stretch (primary alcohol) | 1000 - 1260 (strong) |

| C-Cl stretch | 550 - 850 (strong) |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides the precise mass of a molecule and its fragments, allowing for the determination of its elemental formula and aiding in structural elucidation. The molecular formula of this compound is C₉H₈Cl₂O.

A key feature in the mass spectrum of a dichlorinated compound is the characteristic isotopic pattern of the molecular ion peak ([M]⁺). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule containing two chlorine atoms, this results in three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (containing two ³⁷Cl atoms). The expected intensity ratio of these peaks is approximately 9:6:1. libretexts.org The calculated exact mass for the monoisotopic molecular ion (C₉H₈³⁵Cl₂O)⁺ is 201.9952 Da.

The fragmentation pattern provides further structural evidence. For primary alcohols like this, the molecular ion peak may be weak. libretexts.org Common fragmentation pathways include the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a significant [M-18]⁺ peak. Another characteristic fragmentation is the alpha-cleavage, resulting in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), which would produce an [M-31]⁺ ion. A further prominent peak would likely correspond to the dichlorotropylium or related aromatic cation, resulting from cleavage of the propenol side chain. whitman.edu

| Predicted HR-MS Data for this compound | ||

|---|---|---|

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₈³⁵Cl₂O⁺ | 201.9952 |

| [M+2]⁺ | C₉H₈³⁵Cl³⁷ClO⁺ | 203.9922 |

| [M+4]⁺ | C₉H₈³⁷Cl₂O⁺ | 205.9893 |

| [M-H₂O]⁺ | C₉H₆³⁵Cl₂⁺ | 183.9846 |

| [M-CH₂OH]⁺ | C₈H₅³⁵Cl₂⁺ | 170.9768 |

X-ray Diffraction Studies of Related Structures

Studies on dichlorophenyl derivatives, such as dichlorobenzamides, reveal common crystallographic features. For instance, 3,5-dichloro-N-(4-chlorophenyl)benzamide crystallizes in the monoclinic space group P2₁/n. researchgate.net Such structures are often stabilized by a network of intermolecular interactions, including hydrogen bonds (if suitable donors/acceptors are present) and halogen bonds.

For this compound, one would anticipate that the molecule adopts a largely planar conformation in the solid state, particularly across the conjugated phenyl and propenol system, to maximize π-orbital overlap. The hydroxyl group would be a key site for intermolecular hydrogen bonding, likely forming chains or dimeric motifs that dictate the crystal packing. The dihedral angle between the plane of the phenyl ring and the plane of the C=C double bond is a critical parameter that influences the degree of conjugation and would be precisely determined by an X-ray study.

| Crystallographic Data for Related Dichlorophenyl Structures | ||

|---|---|---|

| Compound | Crystal System | Space Group |

| 3,5-Dichloro-N-(4-chlorophenyl)benzamide researchgate.net | Monoclinic | P2₁/n |

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide researchgate.net | Monoclinic | Pn |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems. uwosh.edu

The chromophore in this compound is the 3,4-dichlorostyrene (B1582808) system, which includes the phenyl ring conjugated with the C=C double bond. This extended conjugation results in π → π* electronic transitions that absorb strongly in the UV region. For the parent compound, cinnamyl alcohol, the primary absorption maximum (λmax) is observed around 250-260 nm. spkx.net.cn

The addition of two chlorine atoms to the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the λmax. This is due to the influence of the chlorine atoms as auxochromes; their lone pair electrons can interact with the π-system of the ring, and they also perturb the energy levels of the molecular orbitals. cdnsciencepub.com Therefore, the λmax for this compound is predicted to be slightly longer than that of cinnamyl alcohol, likely in the range of 260–275 nm. The spectrum would be characteristic of a substituted styrene, showing a strong primary absorption band related to the conjugated system. acs.org

| Predicted UV-Vis Absorption Data | |

|---|---|

| Compound | Predicted λmax (nm) |

| Cinnamyl alcohol (reference) | ~256 spkx.net.cn |

| This compound | 260 - 275 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations can predict a wide range of properties, from molecular geometry to vibrational frequencies and electronic characteristics. For molecules like cinnamyl alcohol and its derivatives, DFT has been successfully used to analyze reactivity and electronic properties.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For a flexible molecule like 3-(3,4-Dichlorophenyl)prop-2-en-1-ol, which has rotatable bonds (e.g., around the C-C single bonds and the C-O bond), a conformational analysis is necessary.

This analysis involves systematically rotating these bonds to map out the potential energy surface and identify all stable conformers (isomers that can be interconverted by rotation around single bonds) and the transition states that separate them. The conformer with the lowest calculated energy is the global minimum and represents the most likely structure of the molecule in the ground state. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined from this optimized structure.

Table 1: Illustrative Geometric Parameters for the Most Stable Conformer of this compound (Theoretical). (Note: This table is a representative example of parameters that would be calculated; specific values require a dedicated DFT study.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | ~1.34 Å |

| Bond Length | C2-C3 | ~1.47 Å |

| Bond Length | C3-C(Aryl) | ~1.49 Å |

| Bond Angle | C1-C2-C3 | ~125° |

| Dihedral Angle | O-C1-C2-C3 | ~180° (trans) or ~0° (cis) |

Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining chemical reactivity, kinetic stability, and polarizability. A small HOMO-LUMO gap suggests high reactivity. In similar compounds, these orbitals are often distributed across the π-conjugated system of the phenyl ring and the propene chain.

Molecular Electrostatic Potential (MEP): The MEP is a visual map of the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons. Red-colored regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the chlorine atoms, with positive potential near the hydroxyl hydrogen.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule. It examines charge transfer (delocalization) between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stability arising from hyperconjugation and delocalization, such as the interaction between the lone pairs on the oxygen atom and the π-system of the molecule.

Table 2: Example of Calculated Electronic Properties (Theoretical). (Note: This table is a representative example of parameters that would be calculated; specific values require a dedicated DFT study.)

| Property | Calculated Value |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.1 D |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. By analyzing these modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific spectral bands to particular atomic motions. For this molecule, characteristic frequencies would include the O-H stretch of the alcohol, C=C stretching of the alkene and aromatic ring, and C-Cl stretching modes.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of a series of compounds and their biological activities. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules.

For derivatives of this compound, a QSAR study would involve:

Assembling a Dataset: A collection of cinnamyl alcohol derivatives with experimentally measured biological activity (e.g., antimicrobial, anticancer) is required.

Calculating Descriptors: For each molecule in the dataset, a set of numerical descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

QSAR studies on related compounds like cinnamic acid derivatives have successfully identified key molecular features that influence their biological effects. Such a model could guide the design of new, more potent derivatives of this compound for specific applications.

Mechanistic Computational Studies of Reactions

Computational chemistry is also used to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, oxidation, or participation in biological pathways.

A mechanistic study typically involves:

Identifying the reactants, products, and any intermediates.

Using DFT to calculate the structures and energies of the transition states that connect these species.

Mapping the entire reaction pathway along the reaction coordinate.

The calculated activation energies (the energy difference between reactants and the transition state) can determine the reaction rate and feasibility. This approach can be used to understand, for instance, how the dichlorophenyl substitution affects the reactivity of the alcohol or the double bond compared to unsubstituted cinnamyl alcohol.

Applications of 3 3,4 Dichlorophenyl Prop 2 En 1 Ol As a Synthetic Intermediate

Precursor to α,β-Unsaturated Aldehydes and Carboxylic Acids

One of the most fundamental applications of 3-(3,4-Dichlorophenyl)prop-2-en-1-ol is its oxidation to form the corresponding α,β-unsaturated aldehyde, 3-(3,4-dichlorophenyl)prop-2-enal (B3385293), and carboxylic acid, (E)-3-(3,4-dichlorophenyl)prop-2-enoic acid. stenutz.eu These transformations are cornerstone reactions in organic synthesis, converting the alcohol into carbonyl compounds that are themselves pivotal intermediates.

The selective oxidation of the primary allylic alcohol to an aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂) are commonly employed for this type of transformation. Enzymatic methods, utilizing enzymes like cinnamyl alcohol dehydrogenase, also offer a highly selective route to the aldehyde. wikipedia.org

Further oxidation of the intermediate aldehyde, or direct, more forceful oxidation of the starting alcohol, yields the α,β-unsaturated carboxylic acid. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a two-step process involving a mild oxidation to the aldehyde followed by treatment with sodium chlorite (B76162) (NaClO₂) are effective for this purpose.

These resulting aldehydes and carboxylic acids are valuable in their own right, serving as key components in reactions such as Wittig olefinations, aldol (B89426) condensations, and esterifications. researchgate.netnih.gov

| Starting Material | Product | Typical Reagents | Product Type |

|---|---|---|---|

| This compound | 3-(3,4-Dichlorophenyl)prop-2-enal | PCC, PDC, MnO₂, Cinnamyl alcohol dehydrogenase wikipedia.org | α,β-Unsaturated Aldehyde |

| (E)-3-(3,4-Dichlorophenyl)prop-2-enoic acid stenutz.eu | KMnO₄, Jones Reagent, Ag₂O | α,β-Unsaturated Carboxylic Acid |

Building Block for Heterocyclic Compounds

The carbon framework of this compound and its oxidized derivatives (chalcones) is an ideal scaffold for the synthesis of a wide array of heterocyclic compounds. tsijournals.comnih.govnih.gov The α,β-unsaturated system can participate in various cyclization and cycloaddition reactions. Chalcones, or 1,3-diaryl-2-propen-1-ones, which can be derived from this alcohol, are well-known precursors to flavonoids, pyrazolines, pyrimidines, and other biologically significant heterocycles. nih.gov

For instance, the reaction of the corresponding α,β-unsaturated ketone (chalcone) with hydrazine (B178648) derivatives leads to the formation of pyrazoline rings. Similarly, reaction with reagents like urea, thiourea, or guanidine (B92328) can yield pyrimidine-based structures. The dichlorophenyl moiety is a common feature in many synthetically prepared heterocyclic systems, including pyridazinones and pyrimidines, highlighting the utility of this structural motif in medicinal chemistry. mdpi.comresearchgate.net The double bond can also act as a dienophile in Diels-Alder reactions, providing a route to complex cyclic and polycyclic systems. cmu.ac.th

| Precursor Class (Derived from the alcohol) | Co-reactant | Resulting Heterocycle |

|---|---|---|

| α,β-Unsaturated Ketone (Chalcone) nih.gov | Hydrazine Hydrate | Pyrazoline |

| Thiourea | Thiazine | |

| Urea / Guanidine | Pyrimidine | |

| α,β-Unsaturated Ester | Diene | Cyclohexene derivative (via Diels-Alder) cmu.ac.th |

Chiral Building Block in Asymmetric Synthesis

This compound is a prochiral molecule, meaning it can be converted into a chiral product through an appropriate asymmetric reaction. This makes it a valuable starting material for the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical and agrochemical industries.

A key strategy involves the asymmetric epoxidation of the alkene double bond. Reactions such as the Sharpless Asymmetric Epoxidation can introduce a chiral epoxide group with high enantioselectivity. The resulting chiral epoxy alcohol is a versatile intermediate, as the epoxide ring can be opened by a wide range of nucleophiles to generate a variety of 1,2-difunctionalized chiral molecules. ic.ac.uk

Another approach is the enzymatic kinetic resolution of the racemic alcohol itself. rsc.org Lipases can selectively acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as the alcohol). rsc.org Both the acylated and unreacted products can be obtained with high enantiomeric purity. These chiral building blocks are then used in the synthesis of more complex, stereochemically defined target molecules.

| Asymmetric Method | Substrate | Resulting Chiral Building Block | Key Features |

|---|---|---|---|

| Asymmetric Epoxidation (e.g., Sharpless) | Alkene double bond | (2R,3S)- or (2S,3R)-3-(3,4-Dichlorophenyl)oxiran-2-yl)methanol | Creates two new stereocenters with high enantioselectivity. nih.gov |

| Enzymatic Kinetic Resolution rsc.org | Racemic alcohol | Enantiopure (R)-alcohol and (S)-ester (or vice versa) | Separates racemic mixture into its constituent enantiomers. |

Design and Synthesis of Novel Derivatives and Analogues of 3 3,4 Dichlorophenyl Prop 2 En 1 Ol

Modifications of the Dichlorophenyl Moiety (e.g., varying halogenation pattern, other substituents)

Modification of the dichlorophenyl ring is a primary strategy for modulating the biological and physicochemical properties of 3-(3,4-dichlorophenyl)prop-2-en-1-ol analogues. The nature, position, and number of substituents on the phenyl ring can significantly influence factors such as lipophilicity, electronic distribution, and metabolic stability. The synthesis of these analogues typically begins with a Claisen-Schmidt condensation between an appropriately substituted benzaldehyde (B42025) or acetophenone (B1666503) to form a chalcone (B49325) (an α,β-unsaturated ketone), which is a direct precursor to the target allylic alcohol via selective reduction of the carbonyl group.

Research has demonstrated the synthesis of a wide array of chalcones with varied substitution patterns on the phenyl ring. These examples serve as a blueprint for the potential diversity of the corresponding allylic alcohols. For instance, analogues can be prepared by altering the halogenation pattern, such as using 2,4-dichloro or 2,6-dichloro substitution, or by introducing different halogens like bromine or fluorine. Furthermore, non-halogen substituents, including electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., trifluoromethyl), can be incorporated to fine-tune the molecule's properties.

| Precursor Compound Class | Example Substituent Pattern | Notes on Synthesis | Reference |

|---|---|---|---|

| Chalcone | (E)-1-(3,4-dichlorophenyl)-3-(2,4-difluorophenyl)prop-2-en-1-one | Synthesized via Claisen-Schmidt condensation of 3,4-dichloroacetophenone and 2,4-difluorobenzaldehyde. | orgsyn.org |

| Chalcone | (E)-1-(3,4-dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | Synthesized from 3,4-dichloroacetophenone and 4-(trifluoromethyl)benzaldehyde. | orgsyn.org |

| Chalcone | (E)-1-(3,4-dichlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | Incorporates a heterocyclic pyridine (B92270) ring, demonstrating the use of heteroaromatic aldehydes in the synthesis. | orgsyn.org |

| Chalcone | (E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Incorporates a thiophene (B33073) ring, showcasing another heteroaromatic variation. | orgsyn.org |

| Chalcone | (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | Synthesized from 3,4-dichloroacetophenone and 4-bromobenzaldehyde. |

The synthesis of these chalcone precursors provides a direct route to the corresponding allylic alcohols through selective reduction of the ketone, typically using reducing agents like sodium borohydride (B1222165) (NaBH₄). This modular approach allows for the generation of a large library of analogues with diverse phenyl ring substitutions.

Modifications of the Allylic Chain and Hydroxyl Group

The allylic chain and terminal hydroxyl group of this compound are key functional handles for derivatization. These modifications can alter the molecule's polarity, hydrogen bonding capability, and reactivity, and can serve as points for conjugation to other molecules.

Etherification and Esterification: The hydroxyl group is readily converted into ethers and esters. Metal triflate-catalyzed reactions, for example, have been shown to be effective for the etherification of cinnamyl alcohol. nih.govresearchgate.net Indium(III) triflate can catalyze the reaction of cinnamyl alcohol with orthoesters or acetals to produce various allyl ethers. nih.govresearchgate.netorganic-chemistry.org The reaction conditions, such as catalyst loading and temperature, can influence the regioselectivity, yielding either the linear primary ether or the branched secondary ether. nih.govresearchgate.net This methodology is applicable for creating a range of derivatives from the this compound scaffold.

Esterification is another common modification. For instance, aryloxyalkyl esters can be synthesized from phenolic esters and halogenated alcohols, a reaction that proceeds via acyl transfer. acs.org This strategy can be adapted to link the allylic alcohol to various carboxylic acids, tuning the lipophilicity and potential prodrug characteristics of the resulting molecule.

Reactions of the Allylic Chain: The carbon-carbon double bond in the allylic chain is also a site for modification. A notable example is the stereoselective Claisen rearrangement. This reaction can be achieved through a tandem copper-catalyzed C-O coupling of a vinyl iodide with an allylic alcohol, which generates an allyl vinyl ether in situ. This intermediate then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a new C-C bond, effectively elongating and functionalizing the allylic chain while creating vicinal stereocenters.

| Modification Type | Reaction | Key Reagents/Catalysts | Potential Product | Reference |

|---|---|---|---|---|

| Etherification | Allylic Substitution | Orthoesters/Acetals, In(OTf)₃ | Allyl ethers | nih.govresearchgate.net |

| Esterification | Acyl Transfer | Carboxylic Acid, DCC/DMAP | Allyl esters | acs.org |

| Chain Modification | Claisen Rearrangement | Vinyl Iodide, CuI, Cs₂CO₃ | γ,δ-Unsaturated carbonyl/acid derivatives |

Synthesis of Spirocyclic and Fused Ring Analogues

Creating spirocyclic and fused ring analogues of this compound introduces three-dimensional complexity, which can be crucial for optimizing interactions with biological targets. While specific examples starting directly from this compound are not extensively documented, established synthetic methodologies for allylic alcohols can be applied to generate these complex scaffolds.

Spirocycle Synthesis: Spirocycles can be constructed by leveraging the reactivity of the allylic alcohol. A one-pot epoxidation-cyclization cascade reaction of cyclic allylic alcohols is a known method to construct spirocyclic scaffolds. nih.gov Another approach involves the intramolecular cyclization of alcohols. For example, treatment of specific cycloalkenones with reducing agents can generate an intermediate allylic alcohol that spontaneously cyclizes to form spiro ethers or lactones. organic-chemistry.org These strategies could be adapted by designing a suitable precursor that incorporates the this compound moiety, which, upon a key reaction step, undergoes intramolecular cyclization to yield a spirocyclic system.

Fused Ring Synthesis: Fused ring systems can be generated through cycloaddition reactions where the double bond of the allylic chain acts as a dienophile or a diene. For example, [4+2] cycloaddition (Diels-Alder) reactions are a powerful tool for forming six-membered rings. rsc.org Depending on the reaction partner, the 3-(3,4-dichlorophenyl)prop-2-enyl moiety could react to form complex fused systems. Similarly, [4+3] cycloaddition reactions provide access to seven-membered rings, further expanding the structural diversity. nih.govnih.gov Another strategy involves intramolecular cyclization, where a tethered reactive group elsewhere in the molecule reacts with the allylic system to forge a new ring. Polyene cyclizations, often initiated by the formation of a carbocation from the allylic alcohol, can lead to the formation of multiple fused rings in a single step. nih.gov

These synthetic strategies, while general, highlight the potential of the this compound scaffold as a starting point for the design and synthesis of structurally complex spirocyclic and fused-ring analogues.

Incorporation into Hybrid Molecular Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, or a dual mode of action. The this compound structure can be incorporated into such hybrid scaffolds by leveraging its functional groups as points of attachment.

One strategy involves using the 3,4-dichlorophenyl moiety as a key building block. For example, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been synthesized by condensing 3,4-dichlorobenzamidoxime with an indole (B1671886) derivative. This creates a hybrid molecule linking the dichlorophenyl group to an indole scaffold via an oxadiazole linker.

Alternatively, the entire 3-(3,4-dichlorophenyl)prop-2-en-1-one (chalcone) precursor can be integrated into a larger system. Thiazole-chalcone hybrids have been synthesized and evaluated for biological activity. nih.gov In this approach, the chalcone is constructed from a thiazole-containing acetophenone, effectively merging the two scaffolds. The resulting hybrid chalcone can then be reduced to the corresponding allylic alcohol derivative.

The molecular hybridization principle has been used to design a variety of potential therapeutic agents by linking known active scaffolds. Guided by this strategy, the this compound core could be conjugated with other heterocyclic systems like pyridazine, imidazopyridine, or thiazolidinedione to generate novel hybrid structures with potentially synergistic or enhanced biological activities.

| Hybrid Scaffold Type | Core Components | Linkage Strategy | Reference |

|---|---|---|---|

| Oxadiazole-Indole Hybrid | 3,4-Dichlorophenyl, Indole | Condensation to form oxadiazole ring | |

| Thiazole-Chalcone Hybrid | Thiazole, 3-Aryl-prop-2-en-1-one | Claisen-Schmidt condensation using a thiazole-based ketone | nih.gov |

| Chloropyridazine Hybrids | Chloropyridazine, Phenylketone | Molecular hybridization via ether linkage followed by condensation | |

| Imidazo[1,2-a]pyridine Hybrids | Imidazopyridine, Tetrahydropyridine | Amide or sulfonamide bond formation |

Green Chemistry Approaches in the Synthesis and Transformation of 3 3,4 Dichlorophenyl Prop 2 En 1 Ol

Principles of Green Chemistry in Application

The synthesis of 3-(3,4-dichlorophenyl)prop-2-en-1-ol, a substituted cinnamyl alcohol, typically involves two key stages: the formation of the carbon skeleton, often via a condensation reaction to create an α,β-unsaturated aldehyde or ketone, followed by a selective reduction. Applying green chemistry principles to this process can significantly enhance its sustainability.

Atom economy is a foundational concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com Addition and rearrangement reactions are inherently atom-economical as they, in theory, incorporate all reactant atoms into the final product, achieving 100% atom economy. scranton.edu

A plausible pathway to this compound involves the chemoselective reduction of 3-(3,4-dichlorophenyl)prop-2-enal (B3385293). The ideal green approach for this step is a direct addition of hydrogen (H₂) across the carbonyl bond.

Reaction: C₉H₆Cl₂O + H₂ → C₉H₈Cl₂O

In this catalytic hydrogenation, all atoms from the reactants, 3-(3,4-dichlorophenyl)prop-2-enal and molecular hydrogen, are incorporated into the final product, this compound. This represents a theoretical atom economy of 100%, a hallmark of green synthesis. This contrasts sharply with stoichiometric reductions that generate significant inorganic waste, thereby exhibiting poor atom economy.

Green chemistry emphasizes the avoidance of such auxiliary steps. researchgate.net The development of highly chemoselective catalysts and reaction conditions allows for the direct reduction of the aldehyde functional group in α,β-unsaturated aldehydes, rendering protecting groups obsolete. qub.ac.ukresearchgate.net By selecting a reagent or catalyst that preferentially attacks the carbonyl group, the synthesis becomes more streamlined and efficient, aligning with the goal of minimizing derivatives.

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates, enhance selectivity, and lower energy requirements, all while using substoichiometric quantities of the catalytic agent. For the selective reduction of the precursor 3-(3,4-dichlorophenyl)prop-2-enal, several green catalytic approaches are viable.

Catalytic Transfer Hydrogenation (CTH): This method utilizes a safe, readily available hydrogen donor molecule, such as isopropanol (B130326) or formic acid, to transfer hydrogen to the substrate in the presence of a metal catalyst. nih.gov This approach is safer and more practical than using high-pressure gaseous hydrogen. qub.ac.uk Studies on the selective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol have shown high selectivity using various catalysts, which could be applied to its dichlorinated analog. nih.govustc.edu.cn The acetone (B3395972) byproduct from isopropanol is non-toxic and easily removed. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems offers an exceptionally green route for synthesis. These reactions are conducted in aqueous media under mild temperature and pressure conditions. For instance, cyanobacterial strains have been shown to convert cinnamaldehyde to cinnamyl alcohol with up to 98% efficiency, using light as an energy source to regenerate the necessary cofactors. researchgate.net This biocatalytic approach combines high selectivity with the use of renewable resources and environmentally benign conditions. researchgate.net

The table below summarizes various catalytic systems used for the analogous reduction of cinnamaldehyde, demonstrating the potential for high selectivity towards the desired allylic alcohol.

| Catalyst System | Hydrogen Source | Selectivity for Cinnamyl Alcohol (%) | Conversion (%) |

|---|---|---|---|

| CoRe/TiO₂ | Formic Acid / NEt₃ | 89 | 99 |

| Pt/Fe₃O₄ on Activated Charcoal | 2-Propanol | 94.8 | Not specified |

| [P₆,₆,₆,₁₄][N(CN)₂] (Ionic Liquid) | NaBH₄ | 100 | 97 |

| Synechocystis sp. PCC 6803 (Cyanobacteria) | Photosynthesis (NADPH regeneration) | >98 | >98 |

Data adapted from analogous cinnamaldehyde reductions. qub.ac.uknih.govustc.edu.cnresearchgate.net

Sustainable Synthetic Methodologies

Beyond the core principles, green chemistry encourages the adoption of novel technologies and methodologies that reduce environmental impact. Microwave-assisted synthesis and the use of benign or no solvents are powerful strategies applicable to the synthesis of this compound and its precursors.

Microwave irradiation has emerged as a valuable tool in green synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. scielo.org.mx

This technology can be applied to various steps in the synthesis of this compound. For the reduction of the precursor aldehyde, a solvent-free method using sodium borohydride (B1222165) supported on silica (B1680970) gel under microwave irradiation has been shown to reduce various aldehydes and ketones to their corresponding alcohols in just 10 minutes. sapub.org Another green approach combines microwave energy with biocatalysis; studies have demonstrated the rapid bioreduction of aromatic aldehydes using an aqueous extract of Aloe vera under microwave irradiation, achieving moderate to good yields in 70 minutes. scielo.org.mxscielo.org.mx

The following table compares reaction times for aldehyde reductions, illustrating the significant acceleration provided by microwave assistance.

| Method | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | NaBH₄ in solvent | Several hours | Variable |

| Microwave-Assisted | Solid-supported NaBH₄, solvent-free | ~10 minutes | 70-90+ |

| Conventional Bioreduction | Aloe vera extract, stirring at RT | 7 days (no reaction) | 0 |

| Microwave-Assisted Bioreduction | Aloe vera extract, aqueous | 70 minutes | 55-65 |

Data adapted from general aldehyde reductions. scielo.org.mxsapub.orgscielo.org.mxcem.com

Reducing or eliminating the use of volatile organic solvents (VOCs) is a primary goal of green chemistry. Many solvents are toxic, flammable, and contribute to environmental pollution.

Solvent-Free Synthesis: The Claisen-Schmidt condensation, a common method for synthesizing the α,β-unsaturated carbonyl precursors, can be performed under solvent-free conditions. wikipedia.org This technique, sometimes called 'Grindstone Chemistry', involves grinding the solid reactants (e.g., 3,4-dichloroacetophenone and an appropriate aldehyde) with a solid base like sodium hydroxide (B78521). niscpr.res.innih.gov These reactions are often rapid, proceed in high yields, and simplify product work-up, offering an efficient and environmentally benign route to key intermediates. researchgate.net

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. While organic compounds often have low solubility in water, modern catalytic methods are increasingly being designed to function in aqueous environments. Biocatalytic reductions, as mentioned previously, inherently use water as the reaction medium. researchgate.net Furthermore, certain transition-metal catalysts, such as specific iridium complexes, have been developed to perform transfer hydrogenation of α,β-unsaturated compounds effectively in water. mdpi.com These water-mediated systems avoid the need for hazardous organic solvents, significantly improving the environmental profile of the synthesis.

Mechanochemical Approaches

Mechanochemistry, a branch of chemistry that investigates the chemical and physicochemical transformations of substances induced by mechanical energy, is emerging as a significant green chemistry approach. isca.me This technique often reduces or eliminates the need for bulk solvents, potentially leading to safer, more efficient, and environmentally benign synthetic protocols. isca.me While direct research on the mechanochemical synthesis of this compound is not extensively documented in publicly available literature, the principles of mechanochemistry and its successful application in the synthesis of analogous compounds, such as cinnamyl alcohol derivatives and other organic molecules, suggest its potential applicability.

Mechanochemical syntheses are typically performed in a ball mill, where the mechanical forces generated by the grinding media (balls) and the rotating vial provide the necessary energy to initiate and sustain a chemical reaction. su.se This solvent-free or low-solvent approach, often referred to as dry grinding or liquid-assisted grinding (LAG), can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. isca.mesu.se

Potential Mechanochemical Synthesis of this compound:

A plausible mechanochemical route to this compound would involve the reduction of 3-(3,4-dichlorophenyl)prop-2-enal. This approach would be analogous to the well-established synthesis of cinnamyl alcohol derivatives from their corresponding aldehydes. google.com The key components of such a mechanochemical reaction would include the starting aldehyde, a reducing agent, and potentially a catalyst, all of which would be subjected to milling.

Key Research Findings from Analogous Systems:

Studies on other organic transformations have demonstrated the advantages of mechanochemical methods over conventional solution-based syntheses. For instance, mechanochemical approaches have been shown to result in higher yields, shorter reaction times, and improved selectivity. su.se Furthermore, the solvent-free nature of these reactions significantly reduces the generation of hazardous waste, aligning with the principles of green chemistry. isca.me

In some cases, mechanochemistry has enabled reactions that were inefficient in solution, highlighting the unique reactivity that can be achieved under mechanical stress. su.se The energy input from milling can overcome activation barriers and promote reactions at ambient temperatures, thus reducing the energy consumption associated with heating. isca.me

Illustrative Data from Mechanochemical Syntheses:

The following table presents a conceptual comparison, based on findings for other chemical transformations, of a hypothetical mechanochemical synthesis of this compound versus a traditional solvent-based approach. This data is illustrative and intended to highlight the potential benefits of a mechanochemical route.

| Parameter | Traditional Solvent-Based Synthesis | Hypothetical Mechanochemical Synthesis |

| Solvent | Organic Solvent (e.g., Toluene, THF) | Solvent-free or minimal LAG |

| Reaction Time | Several hours to a full day | Minutes to a few hours |

| Energy Input | Heating (reflux) | Mechanical milling at ambient temperature |

| Product Isolation | Liquid-liquid extraction, column chromatography | Direct extraction from the milling vessel, potentially simplified purification |

| Waste Generation | Significant solvent and reagent waste | Minimal solvent waste |

| Yield | Variable, often moderate | Potentially higher yields |

Transformations of this compound:

Mechanochemical methods could also be envisioned for the further transformation of this compound. For example, esterification or etherification reactions, which typically require solvents and sometimes harsh catalysts, could potentially be carried out efficiently in a ball mill. The high surface area and intimate mixing achieved during milling could facilitate these reactions with solid or liquid reagents.

While the direct application of mechanochemistry to the synthesis and transformation of this compound remains an area for future investigation, the successes in related systems provide a strong rationale for exploring this green and efficient synthetic strategy.

Mechanistic Investigations of Reactions Involving 3 3,4 Dichlorophenyl Prop 2 En 1 Ol and Its Derivatives

Reaction Pathway Elucidation for Key Transformations

The primary reactive sites of 3-(3,4-dichlorophenyl)prop-2-en-1-ol are the allylic hydroxyl group and the carbon-carbon double bond. Key transformations elucidated through mechanistic studies on analogous systems include oxidation and palladium-catalyzed allylic substitution.

Oxidation to α,β-Unsaturated Carbonyls: A significant transformation of this compound is its oxidation to form 3-(3,4-dichlorophenyl)prop-2-enal (B3385293) or the corresponding ketone. This conversion is a common pathway for allylic alcohols. The Swern oxidation is one such mild method that converts primary alcohols to aldehydes. organic-chemistry.orgwikipedia.org

The proposed pathway for the Swern oxidation of this compound involves several steps:

Activation of DMSO: Dimethyl sulfoxide (B87167) (DMSO) reacts with an activating agent like oxalyl chloride at low temperatures to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate. wikipedia.org

Formation of Alkoxysulfonium Ion: The alcohol, this compound, acts as a nucleophile, attacking the sulfur atom of the chloro(dimethyl)sulfonium chloride. This results in the formation of a key alkoxysulfonium ion intermediate. wikipedia.org

Ylide Formation and Elimination: A hindered, non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the sulfur atom, forming a sulfur ylide. chemistryhall.com This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the final aldehyde product, 3-(3,4-dichlorophenyl)prop-2-enal, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride. wikipedia.orgorganicchemistrytutor.com

An alternative pathway involves oxidation using manganese dioxide (MnO₂), a common reagent for the selective oxidation of allylic and benzylic alcohols. organic-chemistry.org This reaction is believed to proceed on the surface of the solid MnO₂ via a radical mechanism, though detailed mechanistic elucidation often remains complex.

Palladium-Catalyzed Allylic Substitution: The direct activation of allylic alcohols in palladium-catalyzed reactions is a key method for forming C-C and C-X bonds. For this compound, this pathway allows for the substitution of the hydroxyl group with various nucleophiles. The generally accepted mechanism proceeds through a π-allylpalladium intermediate. mdpi.comnih.gov

The catalytic cycle is proposed as follows:

Oxidative Addition/Activation: A Pd(0) catalyst coordinates to the double bond of the allylic alcohol. The C-O bond is subsequently cleaved, often facilitated by an acid or a co-catalyst, leading to the oxidative addition of the allylic substrate to the metal center. mdpi.com This forms a cationic (π-allyl)palladium(II) complex.

Nucleophilic Attack: A nucleophile then attacks the π-allyl ligand, typically at one of the terminal carbons.

Reductive Elimination: This step leads to the formation of the new C-Nucleophile bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Kinetic studies on similar systems have shown that the C-O bond cleavage can be the rate-determining step. mdpi.com

Role of Catalysts and Reagents

The catalysts and reagents employed in reactions of this compound play specific and crucial roles in directing the reaction pathway and influencing its efficiency.

| Reaction Type | Catalyst/Reagent | Role |

| Swern Oxidation | Oxalyl Chloride | Activates DMSO to form the electrophilic chloro(dimethyl)sulfonium chloride. wikipedia.org |

| Dimethyl Sulfoxide (DMSO) | The primary oxidizing agent, which is reduced to dimethyl sulfide. organic-chemistry.org | |

| Triethylamine (Et₃N) | Acts as a non-nucleophilic base to facilitate the final elimination step. wikipedia.orgchemistryhall.com | |

| Manganese Dioxide Oxidation | Manganese Dioxide (MnO₂) | A solid-phase oxidant that selectively oxidizes the allylic alcohol. organic-chemistry.org It is believed to facilitate the reaction on its surface. nih.gov |

| Palladium-Catalyzed Allylic Amination | Palladium Complex (e.g., Pd₂(dba)₃ with phosphoramidite (B1245037) ligand) | The active catalyst that forms the key π-allylpalladium intermediate. mdpi.com |

| 1,3-Diethylurea | A co-catalyst that can activate the catalyst and improve reproducibility by forming hydrogen bonds with the allylic alcohol substrate. mdpi.com | |

| Jones Oxidation | Chromic Acid (H₂CrO₄) | A strong oxidizing agent, prepared from chromium trioxide, that can convert allylic alcohols to the corresponding aldehydes. organic-chemistry.org |

In palladium-catalyzed reactions, the choice of ligand is critical. Ligands, such as phosphines or phosphoramidites, modulate the steric and electronic properties of the palladium center, thereby influencing the reaction's rate, selectivity, and functional group tolerance. mdpi.com Similarly, in oxidations, the choice of reagent dictates the mildness of the conditions and the selectivity for the aldehyde over the carboxylic acid. Reagents like MnO₂ are valued for their high selectivity for allylic alcohols. organic-chemistry.org

Intermediate Characterization and Detection

The direct detection and characterization of reactive intermediates are fundamental to confirming a proposed reaction mechanism. While specific spectroscopic data for intermediates derived from this compound are not extensively documented, their existence is inferred from well-established mechanisms for analogous compounds.

Intermediates in Swern Oxidation: The key intermediates in the Swern oxidation are the chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium ion . The formation of the chloro(dimethyl)sulfonium species from DMSO and oxalyl chloride is a rapid decomposition that releases CO and CO₂. wikipedia.org The subsequent alkoxysulfonium ion is formed by the reaction of this species with the alcohol. The final key intermediate is the sulfur ylide , generated by deprotonation of the alkoxysulfonium ion. wikipedia.orgchemistryhall.com While these intermediates are typically too unstable for isolation, their presence is supported by trapping experiments and NMR studies on related systems at low temperatures.

| Intermediate | Precursor(s) | Method of Detection/Characterization (in analogous systems) |

| Chloro(dimethyl)sulfonium chloride | DMSO, Oxalyl Chloride | Inferred from product analysis and low-temperature NMR studies. |

| Alkoxysulfonium ion | Chloro(dimethyl)sulfonium chloride, this compound | Characterized by low-temperature ¹H and ¹³C NMR spectroscopy. |

| Sulfur Ylide | Alkoxysulfonium ion, Triethylamine | Detected through reactivity and trapping experiments. |

Intermediates in Palladium-Catalyzed Reactions: The central intermediate in palladium-catalyzed allylic substitutions is the (π-allyl)palladium(II) complex . mdpi.com This species is formed upon the oxidative addition of the allylic substrate to the Pd(0) center. These complexes are often stable enough to be characterized by spectroscopic methods. For instance, ¹H and ³¹P NMR spectroscopy are powerful tools for identifying the formation and structure of these organometallic intermediates. The characteristic shifts of the allyl protons in the ¹H NMR spectrum provide evidence for the formation of the π-allyl complex. DFT calculations have also been employed to model the structure and energetics of these intermediates and the transition states connecting them. mdpi.comnih.gov

Stereoselective Synthesis of 3 3,4 Dichlorophenyl Prop 2 En 1 Ol and Its Chiral Analogues

Enantioselective Approaches to Cinnamyl Alcohols

The enantioselective synthesis of cinnamyl alcohols, including 3-(3,4-Dichlorophenyl)prop-2-en-1-ol, is most commonly achieved through the asymmetric reduction of the corresponding α,β-unsaturated aldehyde, 3-(3,4-dichlorophenyl)acrolein. Several catalytic systems have been developed to facilitate this transformation with high enantioselectivity.

One prominent approach involves organocatalytic transfer hydrogenation. Chiral imidazolidinone catalysts, in the presence of a hydride donor like Hantzsch ester, can effectively reduce cinnamaldehydes to their corresponding chiral alcohols. This method is noted for its operational simplicity and compatibility with various functional groups, including halogens on the aromatic ring. The catalyst forms a chiral iminium ion with the enal, which directs the hydride attack to one face of the molecule, thereby establishing the stereocenter at the carbinol position.

Another powerful strategy is the use of biocatalysis. Ketoreductases (KREDs) have demonstrated excellent enantioselectivity in the reduction of a wide range of ketones and aldehydes. The use of whole-cell biocatalysts or isolated enzymes can provide access to either enantiomer of the desired alcohol by selecting the appropriate enzyme. For instance, a chemoenzymatic approach has been successfully employed for the synthesis of key chiral precursors to the antidepressant sertraline (B1200038), which also contains a 3,4-dichlorophenyl moiety, highlighting the potential of KREDs for the reduction of related substrates.

Table 1: Comparison of Enantioselective Reduction Methods for Cinnamaldehydes

| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Organocatalytic Transfer Hydrogenation | Chiral Imidazolidinone / Hantzsch Ester | >90% | Mild conditions, operational simplicity, tolerance of functional groups. |

| Biocatalytic Reduction | Ketoreductases (KREDs) | >99% | High enantioselectivity, environmentally friendly, access to both enantiomers. |

| Asymmetric Hydrosilylation | Chiral Metal Complex / Silane | 80-95% | Requires a subsequent hydrolysis step to yield the alcohol. |

Diastereoselective Control in Functionalization

Once the chiral center in this compound is established, subsequent reactions on the double bond can be controlled to create additional stereocenters with high diastereoselectivity. The existing hydroxyl group plays a crucial role in directing these transformations.

Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (AD) is a reliable method for the conversion of alkenes to vicinal diols with high enantioselectivity and diastereoselectivity. nih.gov In the case of a chiral allylic alcohol like this compound, the reaction with osmium tetroxide and a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL from AD-mix-α or AD-mix-β) would be substrate-controlled. The resident stereocenter influences the facial selectivity of the dihydroxylation, leading to the formation of one diastereomer of the corresponding triol in preference to the other. The choice of the AD-mix ligand can either enhance or oppose this inherent diastereoselectivity.

Asymmetric Epoxidation: The epoxidation of allylic alcohols can be directed by the hydroxyl group to achieve high diastereoselectivity. The Sharpless Asymmetric Epoxidation, utilizing a titanium isopropoxide catalyst, a chiral tartrate ligand, and an oxidant like tert-butyl hydroperoxide, is a well-established method for the enantioselective epoxidation of primary and secondary allylic alcohols. For a chiral substrate, this reaction would proceed with high diastereoselectivity, affording a chiral epoxy alcohol. The stereochemistry of the epoxide is dictated by the chirality of the tartrate ligand used.

Furthermore, enantioselective dichlorination of allylic alcohols has been developed using dimeric cinchona alkaloid derivatives as catalysts. nih.gov This method allows for the introduction of two chlorine atoms across the double bond with good stereocontrol, which could be a valuable transformation for this compound.

Table 2: Diastereoselective Functionalization of Chiral Allylic Alcohols

| Reaction | Reagents | Expected Outcome |

|---|---|---|

| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β, OsO₄ (cat.) | Diastereomerically enriched 1,2,3-triol |

| Sharpless Asymmetric Epoxidation | Ti(OⁱPr)₄, (+)- or (-)-DET, t-BuOOH | Diastereomerically enriched epoxy alcohol |

| Enantioselective Dichlorination | (DHQ)₂PHAL, PhICl₂ | Diastereomerically enriched dichloro alcohol |

Synthesis of Chiral Intermediates from this compound

Chiral this compound and its derivatives are valuable intermediates for the synthesis of more complex chiral molecules, particularly those of pharmaceutical interest. The presence of multiple reaction sites—the hydroxyl group, the double bond, and the aromatic ring—allows for a variety of synthetic manipulations.

The chiral vicinal diols and epoxy alcohols obtained from the diastereoselective functionalization reactions described above are versatile building blocks. For example, the epoxide ring can be opened by a variety of nucleophiles with high regioselectivity and stereospecificity, leading to the formation of amino alcohols, diol ethers, and other highly functionalized chiral molecules. These chiral building blocks are particularly relevant in the synthesis of precursors for drugs like sertraline, where the 3,4-dichlorophenyl moiety is a key structural feature. google.comresearchgate.net The stereoselective synthesis of sertraline often involves the stereocontrolled formation of a tetralone intermediate, and chiral synthons derived from this compound could provide alternative and efficient routes to such intermediates.

The development of synthetic routes starting from readily available 3,4-dichlorobenzaldehyde (B146584) to produce chiral allylic alcohols and their subsequent conversion into valuable chiral intermediates is an active area of research in medicinal and process chemistry. sigmaaldrich.com

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4-Dichlorophenyl)prop-2-en-1-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically begins with halogenated aromatic precursors, such as 3,4-dichlorobenzaldehyde or derivatives. Key steps include:

- Aldol condensation : Reacting the aldehyde with acetaldehyde derivatives under basic conditions to form the α,β-unsaturated alcohol backbone.

- Reduction : Selective reduction of intermediate carbonyl groups using agents like NaBH₄ or LiAlH₄ to yield the allylic alcohol.

Optimization involves controlling temperature (e.g., 0–25°C for reduction steps) and solvent polarity (e.g., ethanol or THF) to minimize side reactions. Evidence from related syntheses suggests that HCl recovery and methanol recycling improve eco-efficiency and yield .

Q. How is NMR spectroscopy utilized to confirm the molecular structure of this compound, and what are the characteristic spectral features?

Methodological Answer: ¹H and ¹³C NMR are critical for structural validation:

- ¹H NMR : The allylic hydroxyl proton (δ ~4.8–5.2 ppm, broad singlet) and vinylic protons (δ ~6.2–6.8 ppm, doublet of doublets, J = 15–17 Hz) confirm the α,β-unsaturated system. Aromatic protons from the dichlorophenyl group appear as two doublets (δ ~7.4–7.8 ppm) due to meta- and para-chlorine substituents.

- ¹³C NMR : The allylic alcohol carbon (δ ~60–65 ppm) and conjugated carbons (δ ~120–140 ppm) are diagnostic. Chlorine-induced deshielding shifts aromatic carbons to δ ~125–135 ppm .

Advanced Research Questions

Q. What crystallographic techniques are most reliable for resolving the stereochemistry of this compound, and how do data-collection protocols impact accuracy?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key considerations:

- Data Collection : High-resolution detectors (e.g., CCD or hybrid photon counters) and low-temperature (100 K) setups minimize thermal motion artifacts.

- Refinement : Twin-law corrections may be needed for non-merohedral twinning. Hydrogen bonding between the hydroxyl group and adjacent molecules (O···H distances ~1.8–2.2 Å) stabilizes the crystal lattice, aiding in absolute configuration determination .

Q. How can mechanistic studies differentiate between radical-mediated vs. acid-catalyzed pathways in the oxidation of this compound?

Methodological Answer:

- Radical Trapping : Add inhibitors like TEMPO or BHT. If oxidation yields (e.g., ketone derivatives) decrease significantly, a radical pathway is implicated.

- pH-Dependent Kinetics : Acid-catalyzed pathways show rate acceleration under acidic conditions (pH < 3). Monitor via UV-Vis spectroscopy for intermediate carbocation formation (λmax ~260–280 nm).

- Isotopic Labeling : Using D₂O or deuterated solvents to track proton transfer steps in acid-mediated mechanisms .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR or crystallography) for this compound?

Methodological Answer:

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data. Discrepancies >1 ppm may indicate conformational flexibility or solvent effects.

- Docking Studies : For biological activity mismatches, re-evaluate target binding pockets using molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility.

- Cross-Validation : Use multiple techniques (e.g., IR for functional groups, HRMS for molecular weight) to confirm structural assignments .

Q. How can in silico modeling be integrated with experimental results to elucidate the compound's interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydroxyl group for hydrogen bonding, dichlorophenyl ring for hydrophobic contacts) using tools like Schrödinger’s Phase.

- Binding Free Energy Calculations : Combine molecular docking (AutoDock Vina) with MM/GBSA to predict binding affinities. Validate via enzyme inhibition assays (e.g., IC₅₀ determination using spectrophotometric methods).

- SAR Studies : Synthesize analogs (e.g., replacing chlorine with fluorine) and correlate structural changes with activity trends using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.